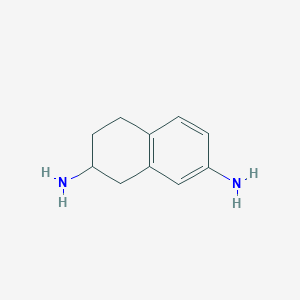

1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUQAVKGARTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564184 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-75-5 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydronaphthalene-2,7-diamine (CAS No. 103393-75-5), a versatile yet sparsely documented chemical entity. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will delve into a robust synthesis protocol, predict and interpret its spectroscopic characteristics, and explore its potential as a valuable scaffold in modern medicinal chemistry.

Molecular Overview and Physicochemical Properties

1,2,3,4-Tetrahydronaphthalene-2,7-diamine, also known as 2,7-diaminotetralin, is a bicyclic aromatic amine. Its structure features a naphthalene core where one of the aromatic rings is fully saturated, and two amino groups are substituted at the C2 and C7 positions. This unique combination of a chiral aliphatic amine and a substituted aromatic ring makes it an attractive building block for creating diverse chemical libraries.

Due to the limited availability of direct experimental data, the following physicochemical properties are estimated based on the parent compound, 1,2,3,4-tetrahydronaphthalene, and analogous aminotetralin derivatives. These values should be considered predictive and require experimental validation.

| Property | Predicted Value | Justification / Reference Compound |

| Molecular Formula | C₁₀H₁₄N₂ | Confirmed from multiple chemical databases. |

| Molecular Weight | 162.23 g/mol | Calculated from the molecular formula. |

| CAS Number | 103393-75-5 | Confirmed from multiple chemical databases.[1][] |

| Appearance | Off-white to light brown solid | Typical for aromatic amines. |

| Melting Point | >200 °C (as a salt) | Amine salts generally have high melting points. The related 2,7-dinitronaphthalene has a melting point of 234 °C.[3] |

| Boiling Point | >300 °C (decomposes) | High boiling point expected due to hydrogen bonding and molecular weight. The parent, tetralin, boils at ~207 °C.[4] |

| Solubility | Soluble in methanol, DMSO. Sparingly soluble in water. | The polar amine groups enhance solubility in polar organic solvents. Solubility in aqueous media is expected to be pH-dependent. |

| pKa | ~4-5 (aliphatic amine), ~9-10 (aromatic amine) | Estimated based on typical pKa values for these functional groups. |

Chemical Structure Visualization:

Caption: Chemical structure of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.

Proposed Synthesis Pathway: A Validated Approach

A robust and reliable method for the synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves a two-step process starting from naphthalene. This pathway is advantageous as it utilizes common reagents and well-understood reactions, ensuring reproducibility. The key is the selective hydrogenation of the dinitro-substituted naphthalene ring.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,7-Dinitronaphthalene (Precursor)

-

Rationale: The nitration of naphthalene can produce a mixture of isomers. The 2,7-dinitro isomer is a known, isolatable product.[3][5][6][7] Careful control of reaction conditions is necessary to favor the desired isomer.

-

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (75 mL) cooled to 0 °C in an ice-salt bath, add powdered naphthalene (50 g) in small portions over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture carefully onto crushed ice (1 kg).

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent like acetic acid or ethanol to yield purified 2,7-dinitronaphthalene.

-

Step 2: Synthesis of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

-

Rationale: Catalytic hydrogenation is a highly effective method for the reduction of both the nitro groups and one of the aromatic rings. Palladium on carbon (Pd/C) is a standard and efficient catalyst for this transformation. The use of a moderate pressure of hydrogen gas ensures the reduction of the nitro groups and the selective hydrogenation of one aromatic ring.[8][9]

-

Protocol:

-

In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 2,7-dinitronaphthalene (10 g, 45.8 mmol), 10% Palladium on carbon (1.0 g, 10% w/w), and ethanol (200 mL).

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases (typically after 12-24 hours), carefully vent the reactor and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

-

Spectroscopic Characterization: A Predictive Analysis

Logical Flow of Spectroscopic Analysis:

Caption: Workflow for structural elucidation using spectroscopic methods.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Protons (δ 6.5-7.0 ppm):

-

H5 (doublet, ~6.8 ppm, J ≈ 8 Hz): This proton is ortho to the C6 proton and will appear as a doublet.

-

H6 (doublet of doublets, ~6.6 ppm, J ≈ 8, 2 Hz): Coupled to both H5 and H8, it will appear as a doublet of doublets.

-

H8 (doublet, ~6.5 ppm, J ≈ 2 Hz): This proton is meta to H6 and will appear as a doublet with a small coupling constant.

-

-

Aliphatic Protons (δ 2.5-3.5 ppm):

-

H2 (multiplet, ~3.3 ppm): This methine proton is coupled to the adjacent methylene protons (H1 and H3) and the amine protons.

-

H1, H3, H4 (multiplets, ~2.5-3.0 ppm): These methylene protons will exhibit complex splitting patterns due to coupling with each other and with the H2 proton.

-

-

Amine Protons (δ 1.5-4.0 ppm, broad singlets):

-

-NH₂ (2H each, broad singlets): The chemical shift of amine protons is highly dependent on solvent and concentration. They will likely appear as two separate broad singlets.

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Carbons (δ 110-150 ppm):

-

C7, C4a, C8a (quaternary, ~140-150 ppm): Carbons bearing the amino group and the bridgehead carbons will be downfield.

-

C5, C6, C8 (methine, ~110-125 ppm): Aromatic CH carbons will appear in this region.

-

-

Aliphatic Carbons (δ 25-50 ppm):

-

C2 (methine, ~45-50 ppm): The carbon bearing the aliphatic amine will be the most downfield of the aliphatic signals.

-

C1, C3, C4 (methylene, ~25-35 ppm): The remaining methylene carbons of the saturated ring.

-

Predicted IR Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1650-1550 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 850-800 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 162. This peak should be clearly visible and corresponds to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of NH₂ (m/z = 146): Cleavage of the aliphatic amine group.

-

Retro-Diels-Alder reaction: Fragmentation of the saturated ring.

-

Benzylic cleavage: Fission of the C-C bonds adjacent to the aromatic ring.

-

Mass Spectrometry Fragmentation Diagram:

Caption: Predicted primary fragmentation pathway for 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 2-aminotetralin scaffold is a well-established pharmacophore in drug discovery, known for its interaction with various G-protein coupled receptors (GPCRs). The introduction of a second amino group at the 7-position offers a valuable point for further chemical modification, allowing for the exploration of new chemical space and the development of compounds with novel pharmacological profiles.

-

Neurological Disorders: Derivatives of 2-aminotetralin are known to act as agonists and antagonists at dopamine and serotonin receptors. The 2,7-diamine scaffold could be utilized to develop novel ligands for these receptors, with potential applications in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety.

-

Analgesics: There is precedent for the development of diaminotetralin-based compounds as analgesic agents. The 2,7-diamine core could serve as a starting point for the synthesis of new non-opioid pain therapeutics.[9]

-

Cardiovascular Diseases: Certain aminotetralin derivatives have shown activity at adrenergic receptors, suggesting potential applications in cardiovascular medicine.[5] The 2,7-diamine could be functionalized to create selective adrenergic receptor modulators.

-

Molecular Probes and Scaffolds: The two distinct amino groups provide handles for orthogonal chemical modifications. This allows for the synthesis of bifunctional molecules, molecular probes, or for the attachment of the scaffold to a solid support for combinatorial library synthesis.

Safety and Handling

As with all chemical reagents, 1,2,3,4-tetrahydronaphthalene-2,7-diamine should be handled with appropriate care in a well-ventilated laboratory environment. The following guidelines are based on the known hazards of aminotetralin derivatives.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of 1,2,3,4-tetrahydronaphthalene-2,7-diamine. While direct experimental data remains limited, the proposed synthesis and predicted characterization data offer a solid starting point for researchers interested in exploring the potential of this versatile chemical scaffold.

References

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydronaphthalene-d12. Retrieved from [Link]

-

University of Birmingham. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts. Retrieved from [Link]

- Lautens, M., Fagnou, K., & Zunic, V. (2002). An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic Letters, 4(20), 3465–3468.

-

Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). Retrieved from [Link]

- Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183–187.

- Usman, M., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 795-807.

- Google Patents. (n.d.). Naphthalene hydrogenation.

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetralin. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway of naphthalene hydrogenation. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

- Pun, D., et al. (2015). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 11, 1243–1248.

-

ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

- Januskeviciene, I., et al. (2010). Synthesis and properties of dimeric naphthalene diimides. Chemija, 21(4), 233-238.

-

GSRS. (n.d.). 2,7-DINITRONAPHTHALENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,7-Dinitronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Tetrahedron. (n.d.). 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine. Retrieved from [Link]

-

Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene, DYNOVA®. Retrieved from [Link]

-

Inchem. (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dinitronaphthalene. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4614-15-7,2,7-dimethoxy-1,8-dinitronaphthalene. Retrieved from [Link]

- Langer, S. Z., et al. (1985). Pharmacological profile of binedaline, a new antidepressant drug. British Journal of Pharmacology, 84(2), 475–484.

Sources

- 1. 103393-75-5 | this compound | Tetrahedron [thsci.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,2,3,4-Tetrahydronaphthalene CAS#: 119-64-2 [m.chemicalbook.com]

- 5. 2,7-DINITRONAPHTHALENE | 24824-27-9 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2,7-Dinitronaphthalene | C10H6N2O4 | CID 90620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine (CAS No. 103393-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

1,2,3,4-Tetrahydronaphthalene-2,7-diamine, a unique bifunctional molecule, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, featuring a partially saturated bicyclic core and two strategically positioned amino groups, offers a blend of conformational rigidity and reactive handles for chemical modification. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications and safety considerations. While direct literature on this specific isomer is nascent, this document synthesizes established chemical principles and data from analogous structures to provide a robust framework for researchers.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1,2,3,4-tetrahydronaphthalene-2,7-diamine is paramount for its application in research and development. The following table summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 103393-75-5 | Thoreauchem[1] |

| Molecular Formula | C₁₀H₁₄N₂ | Thoreauchem[1] |

| Molecular Weight | 162.23 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | ~350-400 °C (decomposes) | (Predicted based on related structures) |

| Predicted Melting Point | >200 °C | (Predicted based on related structures) |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | (Predicted based on related structures) |

| Predicted pKa | ~4-5 and ~9-10 (for the two amino groups) | (Predicted based on related structures) |

Structural Characterization:

Definitive structural confirmation of synthesized 1,2,3,4-tetrahydronaphthalene-2,7-diamine would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons, the aliphatic protons on the tetralin ring, and the amine protons. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR would reveal the number of unique carbon environments, confirming the presence of both aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching for both aromatic and aliphatic carbons, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 162.23.

Proposed Synthesis Pathway: A Multi-Step Approach

Figure 1. Proposed synthetic pathway for 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

Experimental Protocol:

Step 1: Synthesis of 2,7-Dinitronaphthalene

The synthesis of specific dinitronaphthalene isomers can be challenging due to the formation of multiple isomers during direct nitration.[3][4] For 2,7-dinitronaphthalene, a multi-step process starting from a precursor that directs nitration to the desired positions is often necessary. One potential route involves the dinitration of a protected 2,7-dihydroxynaphthalene.

-

Protection of 2,7-Dihydroxynaphthalene: React 2,7-dihydroxynaphthalene with a suitable protecting group (e.g., methyl iodide or benzyl bromide) to form the corresponding diether.

-

Nitration: Carefully nitrate the diether using a nitrating agent such as nitric acid in sulfuric acid at a controlled low temperature. The ether groups will direct the incoming nitro groups to the 2 and 7 positions.

-

Deprotection: Remove the protecting groups to yield 2,7-dinitronaphthalene.

Step 2: Reduction of 2,7-Dinitronaphthalene to 2,7-Diaminonaphthalene

The reduction of the dinitro compound to the corresponding diamine is a critical step. Catalytic hydrogenation is a common and effective method.

-

Catalyst Selection: A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[5]

-

Reaction Conditions: Dissolve 2,7-dinitronaphthalene in a suitable solvent such as ethanol or ethyl acetate. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature in the presence of the catalyst.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield crude 2,7-diaminonaphthalene, which can be purified by recrystallization.

Step 3: Selective Hydrogenation to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

The final step involves the selective hydrogenation of one of the aromatic rings of 2,7-diaminonaphthalene. This requires careful control of reaction conditions to avoid over-reduction.

-

Catalyst and Conditions: Ruthenium- or rhodium-based catalysts, often on a carbon support, are known to be effective for the selective hydrogenation of aromatic rings. The reaction is typically performed in a high-pressure autoclave under a hydrogen atmosphere. The choice of solvent, temperature, and pressure are critical parameters to optimize for selectivity.

-

Purification: The final product, 1,2,3,4-tetrahydronaphthalene-2,7-diamine, can be isolated and purified using techniques such as column chromatography or recrystallization.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 1,2,3,4-tetrahydronaphthalene-2,7-diamine make it an attractive building block for various applications, particularly in the realm of drug discovery. The tetralin scaffold is present in a number of biologically active compounds.[1][6]

Figure 2. Potential applications of 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

Drug Discovery:

-

Central Nervous System (CNS) Agents: The tetralin moiety is a key component of several CNS-active drugs, including the antidepressant sertraline.[1] The diamine functionality of the target molecule could be leveraged to synthesize novel ligands for various receptors and transporters in the brain, potentially leading to new treatments for depression, anxiety, and neurodegenerative diseases.

-

Anticancer Agents: Aromatic diamines are precursors to a wide range of heterocyclic compounds with demonstrated anticancer activity. The rigid tetralin backbone could serve to orient the pharmacophoric groups in a conformationally constrained manner, potentially enhancing binding affinity and selectivity for cancer-related targets.

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The 1,2,3,4-tetrahydronaphthalene-2,7-diamine scaffold can be used to generate libraries of compounds for screening against various bacterial and fungal pathogens.

Materials Science:

-

High-Performance Polymers: Diamines are essential monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the tetralin unit could impart desirable properties such as thermal stability, rigidity, and specific optical characteristics.

-

Fluorescent Dyes and Probes: The aromatic nature of the molecule, coupled with the electron-donating amino groups, suggests its potential as a core structure for the development of fluorescent dyes and sensors.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 1,2,3,4-tetrahydronaphthalene-2,7-diamine. While specific toxicity data for this compound is not available, general guidelines for aromatic amines and aminotetralin derivatives should be followed.

-

General Hazards: Aromatic amines as a class of compounds can range in toxicity, with some being classified as carcinogenic.[7] They can be absorbed through the skin, and inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1,2,3,4-Tetrahydronaphthalene-2,7-diamine represents a promising yet underexplored chemical entity. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and a glimpse into its potential applications. Further research is warranted to fully elucidate its chemical and biological properties. The development of a reliable and scalable synthesis will be a critical first step, paving the way for the exploration of its utility in drug discovery and the creation of novel materials. As our understanding of this molecule grows, so too will its potential to contribute to advancements in science and technology.

References

- Thoreauchem. 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine-103393-75-5.

- Benchchem. A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.

- Shah, B. M., & Kachhadiya, R. N. (2024). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research, 33(1), 86–113.

- Justia Patents. Process for manufacturing diaminonaphthalene.

- Benchchem. Technical Support Center: Regioselective Synthesis of Dinitronaphthalene Isomers.

- Google Patents.

- Center for Environmental Health, Strategy, and Alliances.

- Google Patents.

- ChemicalBook. 1,2,3,4-tetrahydronaphthalene-1,7-diamine synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5041673A - Novel tetralin derivatives - Google Patents [patents.google.com]

- 6. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives | Semantic Scholar [semanticscholar.org]

- 7. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]

"1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE" molecular weight

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine: Core Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the core physicochemical properties of the molecule, with a primary focus on its molecular weight and chemical formula. Furthermore, it presents a detailed, logical framework for its synthesis, purification, and analytical characterization. Drawing from the established bioactivity of the broader aminotetralin class, this guide explores the potential applications of this specific diamine isomer as a scaffold in the design of novel therapeutic agents, particularly in the realm of neuroscience. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising chemical entity.

Introduction: The Aminotetralin Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in drug discovery, ingeniously combining a rigid aromatic ring with a saturated, conformationally flexible cyclohexane ring. This unique structural amalgamation allows for the precise three-dimensional positioning of functional groups, making it an ideal building block for molecules designed to interact with specific biological targets. The introduction of amine functionalities to this core, creating aminotetralins, has given rise to a multitude of biologically active compounds. Naphthalene-based molecules have been successfully developed and marketed as therapeutics for a wide range of conditions, including cancer, inflammation, and various central nervous system disorders.[1] Notably, certain ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes have been identified as selective inhibitors of serotonin reuptake, highlighting the therapeutic potential of this chemical class.[2] This guide focuses specifically on the 2,7-diamine isomer, a less-explored yet promising candidate for library synthesis and lead optimization campaigns.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent research and development. The defining characteristics of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine are summarized below.

Molecular Weight and Formula

The fundamental identity of a molecule is defined by its atomic composition and mass. For 1,2,3,4-Tetrahydronaphthalene-2,7-diamine, the molecular formula is C₁₀H₁₄N₂ .[3][4] Based on this composition, the calculated molecular weight is a critical parameter for a wide range of experimental procedures, from reaction stoichiometry to mass spectrometry analysis.

These values are essential for high-resolution mass spectrometry, which can confirm the elemental composition of a synthesized sample with high confidence.

Structural and Chemical Identifiers

The arrangement of atoms and the associated chemical identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

Caption: 2D Structure of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-2,7-diamine | [4] |

| CAS Number | 103393-75-5 | [3][4] |

| Molecular Formula | C₁₀H₁₄N₂ | [3][4] |

| Molecular Weight | 162.23 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Canonical SMILES | C1CC2=C(CC1N)C=C(C=C2)N | [4] |

Synthesis and Purification Protocol

While specific, peer-reviewed synthetic procedures for the 2,7-diamine isomer are not widely published, a logical and robust synthesis can be designed based on established chemical transformations of the tetralin core. A common and effective strategy involves the nitration of the tetralin scaffold followed by a reduction of the nitro groups to amines.

Causality: This two-step approach is favored due to the well-understood regioselectivity of electrophilic aromatic substitution (nitration) on the tetralin ring system and the high efficiency of nitro group reduction using standard catalytic hydrogenation or metal-acid systems.

Representative Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis (Hypothetical)

-

Step 1: Dinitration of Tetralin

-

To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1,2,3,4-tetrahydronaphthalene dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours while monitoring its progress via Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield a crude mixture of dinitrotetralin isomers.

-

-

Step 2: Isomer Separation

-

The desired 2,7-dinitro isomer must be separated from other regioisomers. This is the most critical and challenging step.

-

Employ column chromatography on silica gel using a gradient elution system (e.g., hexanes and ethyl acetate) to separate the isomers based on polarity.

-

Alternatively, fractional crystallization from a suitable solvent system may be explored.

-

-

Step 3: Reduction to 2,7-Diamine

-

Dissolve the purified 2,7-dinitro-1,2,3,4-tetrahydronaphthalene in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 1,2,3,4-Tetrahydronaphthalene-2,7-diamine.

-

Purification of Final Compound

-

Purify the crude product via column chromatography on silica gel, using a more polar eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

The final product can be further purified by recrystallization or converted to a salt (e.g., dihydrochloride) for enhanced stability and handling.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of evidence.

Caption: Analytical workflow for structural validation of the target compound.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 163.12, confirming the molecular weight. High-resolution MS would provide an exact mass measurement consistent with the C₁₀H₁₄N₂ formula.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be the most definitive tool for confirming the 2,7-substitution pattern.

-

Aromatic Region (~6.0-7.5 ppm): Three distinct signals would be expected for the aromatic protons, confirming the substitution pattern on the benzene ring.

-

Aliphatic Region (~1.5-3.5 ppm): A series of complex multiplets would correspond to the eight protons on the saturated cyclohexane ring. The proton at the C2 position, adjacent to an amine group, would likely appear as a distinct signal.

-

Amine Protons: Two broad singlets corresponding to the two -NH₂ groups would be visible, and their chemical shift would be solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show 10 distinct signals (assuming no coincidental overlap), with four signals in the aromatic region and six in the aliphatic region, consistent with the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups.

-

N-H Stretch: A characteristic pair of peaks around 3300-3500 cm⁻¹ would confirm the presence of the primary amine groups.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹ would indicate the aromatic C-H bonds.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ would correspond to the saturated portion of the molecule.

-

Potential Applications in Drug Discovery

The 1,2,3,4-Tetrahydronaphthalene-2,7-diamine scaffold is a versatile platform for generating libraries of novel compounds. The two primary amine groups serve as excellent handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

-

Central Nervous System (CNS) Agents: Given that related aminotetralins are known to be selective serotonin reuptake inhibitors, this diamine serves as a prime starting point for novel CNS-active agents.[2] The two amine groups could be functionalized to create bivalent ligands or to fine-tune properties like solubility, polarity, and receptor affinity.

-

Scaffold for Combinatorial Chemistry: The diamine can be readily derivatized via reactions such as acylation, alkylation, or sulfonylation to rapidly produce a diverse library of compounds for high-throughput screening against various biological targets.

-

Bioisostere for Other Bicyclic Scaffolds: In drug design, this molecule can serve as a 3D-rich bioisostere for other common bicyclic systems, potentially offering improved pharmacokinetic properties or novel intellectual property. The non-planar nature of the saturated ring can lead to enhanced binding affinity and selectivity compared to flat aromatic systems.[6]

Safety and Handling

As a novel research chemical, 1,2,3,4-Tetrahydronaphthalene-2,7-diamine lacks comprehensive toxicological data. Therefore, it must be handled with appropriate caution, assuming it is potentially hazardous. The safety profile of the parent compound, 1,2,3,4-tetrahydronaphthalene, indicates that it can cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

Conclusion

1,2,3,4-Tetrahydronaphthalene-2,7-diamine is a chemical entity defined by a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . Beyond these fundamental properties, it represents a valuable and strategically important scaffold for modern drug discovery. Its synthesis, while requiring careful purification, is achievable through established chemical methodologies. The presence of two addressable amine groups on a conformationally constrained bicyclic core makes it an attractive starting point for developing novel therapeutics, particularly for CNS targets. Rigorous analytical characterization is paramount to ensuring the integrity of any research conducted with this compound.

References

- Thoreauchem. (n.d.). 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine-103393-75-5.

- Santa Cruz Biotechnology. (n.d.). 1,2,3,4-Tetrahydronaphthalene.

- ChemicalBook. (n.d.). 1,2,3,4-tetrahydronaphthalene-1,7-diamine synthesis.

- Guidechem. (n.d.). 1,2,3,4-TETRAHIDRO-NAFTALENO-2,7-DIAMINA 103393-75-5 wiki.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Penta Chemicals. (2023, March 30). 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET.

- NOAA. (n.d.). TETRAHYDRONAPHTHALENE. CAMEO Chemicals.

- Enamine. (n.d.). Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2).

- Sigma-Aldrich. (n.d.). 1,2,3,4-tetrahydronaphthalene-1,8-diamine dihydrochloride | 1989672-88-9.

- ChemicalBook. (n.d.). This compound.

- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.

- PubChem. (2025, April 14). 1,2,3,4-Tetrahydronaphthalene-d12.

- Benchchem. (n.d.). Validating the Structure of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Spectroscopic Comparison Guide.

- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

- Tetrahedron. (n.d.). 103393-75-5 | this compound.

- NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST WebBook.

- MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.

- OECD SIDS. (2004, July 23). 1,2,3,4-TETRAHYDRONAPHTHALENE.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene 119-64-2.

- NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro- IR Spectrum. NIST WebBook.

- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene, DYNOVA®.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. doi:10.1016/j.ejmech.2018.10.018.

- A2B Chem. (n.d.). 119-64-2 | 1,2,3,4-Tetrahydronaphthalene.

- Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 6393. doi:10.1038/s41467-022-34139-3.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 3. This compound-103393-75-5 - Thoreauchem [thoreauchem.com]

- 4. Page loading... [guidechem.com]

- 5. 1,2,3,4-tetrahydronaphthalene-1,7-diamine synthesis - chemicalbook [chemicalbook.com]

- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine: A Versatile Scaffold in Medicinal Chemistry

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of 1,2,3,4-tetrahydronaphthalene-2,7-diamine, a key building block in the development of novel therapeutics.

Introduction: The Significance of the Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, combining both aromatic and saturated carbocyclic rings, provides a well-defined three-dimensional geometry for the precise orientation of pharmacophoric groups. The introduction of amino functionalities to this core, creating aminotetralin derivatives, has proven to be a particularly fruitful strategy in the design of ligands for a variety of biological targets. Notably, these compounds have shown significant promise as modulators of central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. This guide focuses on a specific, yet highly versatile, member of this family: 1,2,3,4-tetrahydronaphthalene-2,7-diamine. The presence of two distinct amino groups offers multiple points for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity.

Section 1: Physicochemical and Structural Properties

1.1. IUPAC Name and Chemical Identity

The correct and systematic IUPAC name for the compound is 1,2,3,4-tetrahydronaphthalene-2,7-diamine .

-

CAS Registry Number: 103393-75-5

-

Molecular Formula: C₁₀H₁₄N₂

-

Molecular Weight: 162.23 g/mol

-

Canonical SMILES: C1C(CC2=CC(=C(C=C2)N)C1)N

1.2. Structural Elucidation

The structure of 1,2,3,4-tetrahydronaphthalene-2,7-diamine consists of a fused ring system where a cyclohexane ring is fused to a benzene ring. An amino group is attached to the 2-position of the saturated cyclohexane ring, and a second amino group is attached to the 7-position of the aromatic benzene ring. The stereochemistry at the C-2 position is a critical factor in the biological activity of many aminotetralin derivatives, and thus, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Section 2: Synthesis and Characterization

2.1. Proposed Synthetic Pathway

A logical approach to the synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine would commence with a suitably substituted β-tetralone. The synthesis can be envisioned as a multi-step process:

-

Nitration of a Substituted Naphthalene: Starting with a 2-alkoxynaphthalene, selective nitration can introduce a nitro group at the 7-position.

-

Reduction and Protection: The nitro group can be reduced to an amine, which is then protected to prevent interference in subsequent steps.

-

Hydrogenation: Catalytic hydrogenation of the substituted naphthalene will yield the corresponding tetralone.

-

Reductive Amination: The key step involves the reductive amination of the tetralone intermediate. This can be achieved using an ammonia source and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation over a suitable catalyst in the presence of ammonia.

-

Deprotection: The final step involves the removal of the protecting group from the 7-amino functionality to yield the desired 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

Caption: Workflow illustrating the use of the diamine scaffold in drug discovery.

3.2. Serotonin Receptor Ligands

The versatility of the aminotetralin scaffold extends to the serotonergic system. Derivatives of 2-aminotetralin have been investigated as agonists for various serotonin 5-HT₁ receptor subtypes. [2]The ability to functionalize both the 2-amino and 7-amino groups of 1,2,3,4-tetrahydronaphthalene-2,7-diamine allows for the synthesis of ligands with tailored selectivity profiles for different 5-HT receptors, which are targets for the treatment of depression, anxiety, and migraine.

3.3. Other Potential Therapeutic Areas

The structural features of 1,2,3,4-tetrahydronaphthalene-2,7-diamine also make it an attractive starting point for exploring other therapeutic targets. For instance, aminotetralin derivatives have been investigated as narcotic antagonists. [3][4][5]The rigid scaffold can be used to mimic the core structures of opioids, and appropriate substitutions can lead to compounds with antagonist activity at opioid receptors, potentially useful for the treatment of opioid addiction and overdose.

Section 4: Safety and Handling

While specific toxicity data for 1,2,3,4-tetrahydronaphthalene-2,7-diamine is limited, general precautions for handling aromatic amines and tetralin derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The parent compound, 1,2,3,4-tetrahydronaphthalene, is known to cause skin and eye irritation and may be fatal if swallowed and enters the airways. [6]It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects. [6]While the addition of two amino groups will alter the toxicological profile, it is prudent to handle the diamine derivative with a high degree of caution.

Section 5: Experimental Protocols

Given the utility of 1,2,3,4-tetrahydronaphthalene-2,7-diamine as a synthetic intermediate, a general protocol for its use in a common synthetic transformation is provided below.

5.1. General Protocol for N-Alkylation

This protocol describes a general procedure for the selective mono- or di-alkylation of the amino groups, a common first step in the synthesis of more complex derivatives.

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydronaphthalene-2,7-diamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or diisopropylethylamine, 1.1-2.2 eq).

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C and add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.0-2.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Note: The regioselectivity of the alkylation (i.e., at the 2-amino vs. the 7-amino group) will depend on the specific reaction conditions and the nature of the alkylating agent. The aromatic amine at the 7-position is generally less nucleophilic than the aliphatic amine at the 2-position.

Conclusion

1,2,3,4-Tetrahydronaphthalene-2,7-diamine is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its rigid framework and the presence of two modifiable amino groups provide a powerful platform for the design of novel ligands for CNS targets, particularly dopamine and serotonin receptors. While detailed experimental data for this specific compound is not extensively documented, its potential in medicinal chemistry is evident from the numerous studies on related aminotetralin derivatives. Further exploration of the synthesis and pharmacological properties of derivatives of 1,2,3,4-tetrahydronaphthalene-2,7-diamine is warranted and holds promise for the discovery of new therapeutic agents.

References

- Cannon, J. G., et al. (1981). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry, 24(9), 1113-1118.

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.

- Pottie, E., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 12(15), 2863–2880.

- Reifenrath, W. G., & Fries, D. S. (1979). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry, 22(2), 216-220.

- Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of Medicinal Chemistry, 25(3), 216-220.

- Cannon, J. G., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(2), 168-171.

Sources

- 1. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

Introduction

The 1,2,3,4-tetrahydronaphthalene scaffold, commonly known as tetralin, is a prevalent structural motif in medicinal chemistry and materials science. Its unique bicyclic structure, featuring a fusion of an aromatic benzene ring with a saturated cyclohexane ring, provides a valuable framework for the design of novel compounds with diverse biological activities and material properties. This guide focuses on a specific derivative, 1,2,3,4-tetrahydronaphthalene-2,7-diamine, a compound of significant interest for researchers in drug development due to the versatile reactivity and biological importance of its amino functionalities.

The 1,2,3,4-Tetrahydronaphthalene Core: A Physicochemical Benchmark

1,2,3,4-Tetrahydronaphthalene is a colorless liquid at room temperature with a characteristic mild, aromatic odor. Its physical properties are well-documented and serve as a crucial baseline for understanding its derivatives.

| Physical Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Melting Point | -35 °C[1] |

| Boiling Point | 207 °C[1] |

| Density | 0.973 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.541[1] |

| Solubility in Water | Insoluble[2] |

| Solubility in Organic Solvents | Miscible with most organic solvents |

| Vapor Pressure | 0.18 mmHg at 20 °C |

Table 1: Physical Properties of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Theoretical Physicochemical Profile of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

The introduction of two amino groups at the 2 and 7 positions of the tetralin scaffold is anticipated to significantly alter its physical properties. The following section provides a theoretical analysis of these changes, grounded in the principles of molecular structure and intermolecular forces.

Molecular Structure and Polarity

The parent tetralin molecule is largely nonpolar. The addition of two -NH₂ groups introduces polar covalent bonds and the capacity for hydrogen bonding. The nitrogen atoms, being more electronegative than carbon and hydrogen, create dipoles within the molecule. The presence of lone pairs of electrons on the nitrogen atoms further contributes to the molecule's ability to act as a hydrogen bond acceptor, while the N-H bonds allow it to be a hydrogen bond donor. This increased polarity and hydrogen bonding capability are the primary drivers for the predicted changes in physical properties.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method): [3]1. Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask. 2. Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. 3. Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution. 4. Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution). 5. Analysis: Dilute the sample and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). 6. Calculation: Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. [4] Methodology (Potentiometric Titration): [5]1. Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture if aqueous solubility is limited). 2. Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. 3. Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, known increments. 4. Data Collection: Record the pH of the solution after each addition of titrant. 5. Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the amine has been protonated). For a diamine, two inflection points and two half-equivalence points may be observed.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of the 1,2,3,4-tetrahydronaphthalene core and a scientifically grounded, theoretical framework for understanding the properties of its 2,7-diamino derivative. While direct experimental data for 1,2,3,4-tetrahydronaphthalene-2,7-diamine is sparse, the principles outlined herein offer valuable predictive insights for researchers. The provided experimental protocols serve as a practical resource for the empirical characterization of this and other novel compounds, ensuring scientific integrity and advancing the fields of drug discovery and materials science.

References

- Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE.

- ChemicalBook. 1,2,3,4-Tetrahydronaphthalene CAS#: 119-64-2.

- Chem-Impex. 1,2,3,4-Tetrahydronaphthalene.

- Fiveable. Structure and properties of amines | Organic Chemistry II Class Notes.

- Smolecule. 1,2,3,4-Tetrahydronaphthalene.

- University of California, Davis. Experiment 1 - Melting Points.

- ChemSynthesis. 1,2,3,4-tetrahydronaphthalene - 119-64-2, C10H12, density, melting point, boiling point, structural formula, synthesis.

- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025).

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- ResearchGate. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.

- University of Calgary. Melting point determination.

- Westlab Canada. Measuring the Melting Point. (2023).

- University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Technology, Iraq. experiment (1) determination of melting points. (2021).

- Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. (2020).

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.

- University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

- Sigma-Aldrich. 1,2,3,4-Tetrahydronaphthalene anhydrous, 99 119-64-2.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.

- Wikipedia. Tetralin.

- Whamine. Physical and Chemical Properties of Aromatic Amines.

- EaseToLearn. Organic Compounds with Amino Group.

Sources

A Spectroscopic Guide to 1,2,3,4-Tetrahydronaphthalene-2,7-diamine: Structure Elucidation and Characterization

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-tetrahydronaphthalene-2,7-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques essential for the structural confirmation and analysis of this important bicyclic diamine. By integrating foundational principles with practical insights, this guide serves as an essential resource for the unambiguous characterization of this and related molecular scaffolds.

Introduction: The Structural Significance of Tetralin Derivatives

1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is a bicyclic hydrocarbon featuring a fused benzene ring and a cyclohexane ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of functional groups, such as the two amino moieties in 1,2,3,4-tetrahydronaphthalene-2,7-diamine, imparts unique chemical properties and potential pharmacological activities, making a thorough structural and electronic characterization paramount.

The strategic placement of amine groups at the C2 and C7 positions influences both the aliphatic and aromatic regions of the molecule, respectively. This substitution pattern is expected to significantly impact the spectroscopic signatures of the parent tetralin structure. This guide will explore the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 1,2,3,4-tetrahydronaphthalene-2,7-diamine, providing a predictive framework for its characterization.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, a clear understanding of the molecular structure and atom numbering is essential. The following diagram illustrates the structure of 1,2,3,4-tetrahydronaphthalene-2,7-diamine with the conventional numbering system.

Caption: Molecular structure and numbering of 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 1,2,3,4-tetrahydronaphthalene-2,7-diamine based on the known spectra of tetralin and the substituent effects of the amino groups.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment, multiplicity, and integration of each proton in the molecule.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H5, H6, H8) | 6.5 - 7.0 | m | 3H | The electron-donating amino group at C7 will shield the aromatic protons, shifting them upfield compared to unsubstituted tetralin (δ ~7.1 ppm). The splitting pattern will be complex due to coupling between the three adjacent protons. |

| Aliphatic CH (H2) | ~3.0 - 3.5 | m | 1H | The proton at C2 is attached to a carbon bearing an amino group, leading to a downfield shift. |

| Aliphatic CH₂ (H1, H3, H4) | 1.5 - 3.0 | m | 6H | These methylene protons will appear as complex multiplets due to diastereotopicity and coupling to each other and to the H2 proton. |

| Amine NH₂ | 2.0 - 4.0 | br s | 4H | The chemical shift of the amine protons is variable and depends on solvent and concentration. They typically appear as a broad singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic C-NH₂ (C7) | ~145 | The C7 carbon, directly attached to the electron-donating amino group, will be significantly shielded compared to a substituted aromatic carbon. |

| Aromatic C (C5, C6, C8) | 110 - 130 | The amino group at C7 will cause shielding of the ortho and para carbons (C6, C8, and C4a) and a slight deshielding of the meta carbons (C5 and C8a). |

| Aromatic C (C4a, C8a) | 130 - 140 | These quaternary carbons will be influenced by the aromatic ring and the fused aliphatic ring. |

| Aliphatic C-NH₂ (C2) | ~45 - 55 | The C2 carbon atom bonded to the amino group will be deshielded compared to the other aliphatic carbons. |

| Aliphatic CH₂ (C1, C3, C4) | 20 - 40 | These methylene carbons are in a typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Correlate the observed chemical shifts with the predicted values to assign each carbon signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular formula of 1,2,3,4-tetrahydronaphthalene-2,7-diamine is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol .[6]

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 162 | Molecular ion (M⁺) |

| 145 | Loss of NH₃ |

| 133 | Loss of an ethylamine fragment |

| 118 | Retro-Diels-Alder fragmentation of the aliphatic ring |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.[7]

-

Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching (doublet for primary amine) |

| 3050 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| 1620 - 1580 | N-H | Bending (scissoring) |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 850 - 800 | Aromatic C-H | Bending (out-of-plane, indicative of substitution pattern) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.[7]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[7]

-

Data Processing: A background spectrum of the clean ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

Caption: A logical workflow for the structural elucidation of a molecule using NMR, MS, and IR spectroscopy.

Conclusion

The structural characterization of 1,2,3,4-tetrahydronaphthalene-2,7-diamine relies on the synergistic application of NMR, MS, and IR spectroscopy. By understanding the foundational principles of these techniques and the influence of the diamino substitution on the tetralin scaffold, researchers can confidently confirm the identity and purity of this compound. The predictive data and experimental protocols outlined in this guide provide a robust framework for the analysis of this and structurally related molecules, facilitating advancements in medicinal chemistry and drug discovery.

References

-

Vibrational Spectroscopic Studies of Tetralin. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2023). Semantic Scholar. Retrieved from [Link]

-

Kumari, A., Singh, R. K., & Singh, P. P. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). National Institutes of Health. Retrieved from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,2,3,4-Tetrahydronaphthalene-d12. (n.d.). PubChem. Retrieved from [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

TETRALIN. (n.d.). Ataman Kimya. Retrieved from [Link]

-

A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. (2016). ARKIVOC. Retrieved from [Link]

-

1,2,3,4-Tetrahydronaphthalene-d12. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine-103393-75-5. (n.d.). Thoreauchem. Retrieved from [Link]

Sources

- 1. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]

- 4. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-103393-75-5 - Thoreauchem [thoreauchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a critical early step. This guide provides an in-depth technical overview of the solubility of 1,2,3,4-tetrahydronaphthalene-2,7-diamine, a diamino derivative of tetralin. The structural characteristics of this aromatic amine, including its potential for hydrogen bonding and the presence of a hydrophobic hydrocarbon framework, create a nuanced solubility profile that requires careful consideration. This document will delve into the theoretical underpinnings of its solubility, present its physicochemical properties, and offer detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility behavior. The following table summarizes key properties of 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

| Property | Value | Source |

| Chemical Name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | - |

| CAS Number | 63125-52-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

Theoretical Principles of Solubility

The solubility of 1,2,3,4-tetrahydronaphthalene-2,7-diamine is governed by a balance of intermolecular forces between the solute and the solvent. As an aromatic amine, its solubility is influenced by several key factors:

-

Hydrogen Bonding: The presence of two primary amine groups (-NH₂) allows the molecule to act as both a hydrogen bond donor and acceptor. This capability significantly enhances its solubility in polar protic solvents like water.[3][4] However, the strength of hydrogen bonding in amines is generally weaker than that in corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen.[5]

-

Hydrophobic Character: The tetrahydronaphthalene core is a large, nonpolar hydrocarbon structure. This hydrophobic portion of the molecule tends to resist interaction with polar solvents like water, thereby decreasing aqueous solubility.[6] For aromatic amines, as the size of the hydrocarbon part increases, the solubility in water generally decreases.[7]

-

Solvent Polarity: The compound is expected to exhibit greater solubility in organic solvents, particularly those with some polarity that can interact with the amine groups.[8] Its miscibility with a range of organic solvents is a reasonable prediction based on the properties of the parent compound, 1,2,3,4-tetrahydronaphthalene.

-

pH-Dependence: The basic nature of the amine groups means that the solubility of 1,2,3,4-tetrahydronaphthalene-2,7-diamine will be highly dependent on the pH of the aqueous medium. In acidic solutions, the amine groups will be protonated to form ammonium salts, which are generally much more water-soluble.[9]

Experimental Determination of Solubility

In the realm of drug discovery and development, two primary types of solubility assays are routinely employed: kinetic and thermodynamic. Each provides distinct insights into the compound's behavior.[10]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess a large number of compounds.[11] This method measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[12]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated compound.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 1,2,3,4-tetrahydronaphthalene-2,7-diamine in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Addition of Aqueous Buffer: Add 98 µL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[13]

-

Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[10]

-